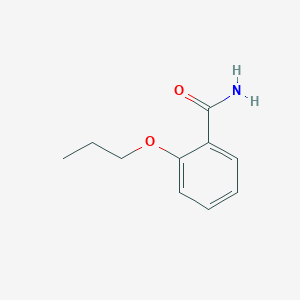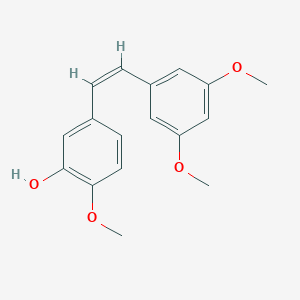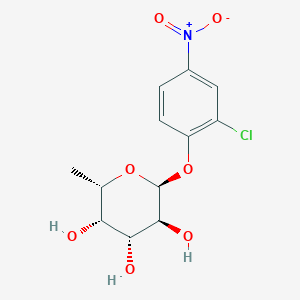
CNP-AFU
Vue d'ensemble
Description
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is a useful research compound. Its molecular formula is C₁₂H₁₄ClNO₇ and its molecular weight is 319.69 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Détermination de l'activité enzymatique de l'α-L-fucosidase (AFU)
CNP-AFU est utilisé dans la détermination potentiométrique de l'activité enzymatique de l'α-L-fucosidase (AFU) . L'activité enzymatique de l'AFU est un excellent test pour le diagnostic du carcinome hépatocellulaire (HCC) et de la fucosidose, un trouble métabolique inné reconnu . Une méthode a été développée pour mesurer l'activité de l'AFU en mesurant la concentration de 2-chloro-4-nitrophénol (2-chloro-4-NP) à l'aide d'une paire d'ions 2-chloro-4-NP-rhodamine B dans un capteur à membrane en PVC .
Diagnostic précoce des tumeurs chez les patients atteints de HCC
La détermination de l'activité de l'enzyme AFU est très importante et peut être utilisée comme outil de dépistage pour le diagnostic précoce des tumeurs chez les patients atteints de HCC . La méthode augmente la sensibilité de détection à 95,5 % chez les patients atteints de HCC .
Détermination de l'activité des enzymes agissant sur les glucides (CAZymes)
This compound a été utilisé comme substrat chimique pour l'α-fucosidase afin de déterminer l'activité des enzymes agissant sur les glucides (CAZymes) .
Utilisation dans les dosages enzymatiques basés sur les p-nitrophényl glycosides
This compound a également été utilisé comme substrat lié au nitrophényl dans les dosages enzymatiques basés sur les p-nitrophényl glycosides pour déterminer l'activité enzymatique dans des échantillons de cæcum .
Caractérisation du potentiel hydrolytique et de transfucosylation
Les α-L-fucosidases recombinantes ont été exprimées dans Escherichia coli et ont montré une activité hydrolytique envers le p-nitrophényl-α-L-fucopyranoside et le 2′-fucosyllactose . Les propriétés biochimiques et les caractéristiques cinétiques des enzymes ont également été déterminées .
Synthèse d'acides aminés fucosylés
Les quatre α-L-fucosidases pourraient catalyser la transfucosylation en utilisant une large diversité de substrats accepteurs de fucosyle, y compris le lactose, le maltotriose, la L-sérine et la L-thréonine<a aria-label="3: " data-citationid="fa78d307-f9cc-d0c8-f195-5d35096a0ef0-32" h="ID=SERP,5015.1" href="https://www.mdpi.com/1422-0067/25/2/809" target
Mécanisme D'action
Target of Action
CNP-AFU, also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside, is primarily a substrate for the enzyme alpha-L-fucosidase (AFU) .
Mode of Action
The compound interacts with its target, the alpha-L-fucosidase enzyme, by serving as a substrate . The enzyme catalyzes the hydrolysis of this compound, leading to the production of 2-chloro-4-nitrophenol .
Biochemical Pathways
The product of its interaction with alpha-l-fucosidase, 2-chloro-4-nitrophenol, can be measured to determine the activity of the enzyme .
Result of Action
The hydrolysis of this compound by alpha-L-fucosidase results in the production of 2-chloro-4-nitrophenol . This product can be quantified to determine the activity of the alpha-L-fucosidase enzyme .
Safety and Hazards
Orientations Futures
The levels of AFU in human serum are a useful marker for diagnosing hepatocellular carcinoma (HCC), being significantly higher in patients with HCC than those with cirrhosis, other malignant neoplasms or control subjects . A highly sensitive and specific assay monitoring the hydrolysis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by AFU has been developed for use in the early diagnosis of HCC . This suggests potential future directions in medical diagnostics.
Analyse Biochimique
Biochemical Properties
2-Chloro-4-nitrophenyl a-L-fucopyranoside interacts with the enzyme alpha-L-fucosidase (AFU), serving as its substrate . The interaction between 2-Chloro-4-nitrophenyl a-L-fucopyranoside and AFU is crucial for the enzyme’s function and activity .
Cellular Effects
The effects of 2-Chloro-4-nitrophenyl a-L-fucopyranoside on cells and cellular processes are primarily mediated through its interaction with AFU
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4-nitrophenyl a-L-fucopyranoside involves its hydrolysis by the enzyme AFU . This reaction results in the production of 2-chloro-4-nitrophenol and alpha-L-fucopyranoside .
Metabolic Pathways
2-Chloro-4-nitrophenyl a-L-fucopyranoside is involved in the metabolic pathway of the enzyme AFU
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURSGHQPKUXLAD-MOBXTKCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463539 | |
| Record name | CNP-AFU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157843-41-9 | |
| Record name | CNP-AFU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) interact with α-L-fucosidase (AFU)? What are the downstream effects of this interaction?
A: this compound acts as a substrate for the enzyme α-L-fucosidase (AFU) [, ]. AFU catalyzes the hydrolysis of the glycosidic bond in this compound, releasing 2-chloro-4-nitrophenol and L-fucose []. This reaction is often used in enzyme activity assays, as the release of 2-chloro-4-nitrophenol can be easily monitored spectrophotometrically [].
Q2: Are there any advantages to using this compound as a substrate for α-L-fucosidase (AFU) over other potential substrates?
A: Yes, one study highlighted the advantage of using ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor in the synthesis of this compound []. This method effectively prevents the formation of self-condensed side products, leading to a higher purity of the final this compound product [].
Q3: What are the analytical methods used to study this compound and its interaction with α-L-fucosidase (AFU)?
A: this compound's interaction with AFU is typically studied using spectrophotometry []. The enzymatic hydrolysis of this compound releases 2-chloro-4-nitrophenol, which absorbs light at a specific wavelength. By monitoring the change in absorbance over time, researchers can determine the enzyme's activity. This method has been successfully adapted for use in automated biochemical analyzers, enabling high-throughput analysis of AFU activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


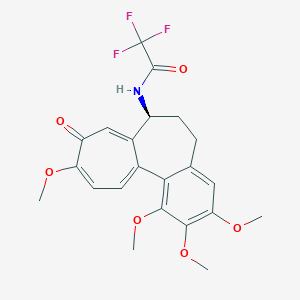
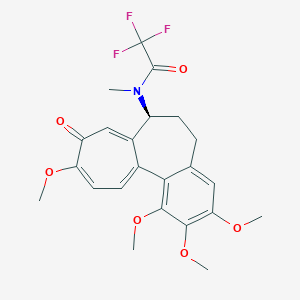
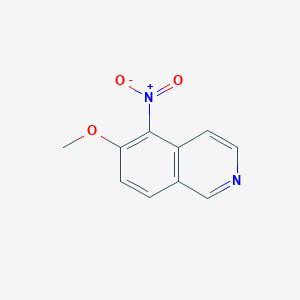
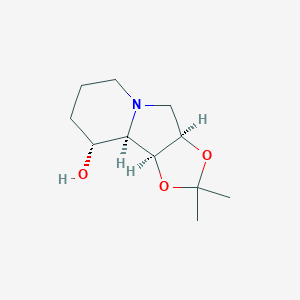
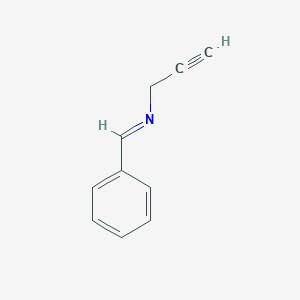
![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
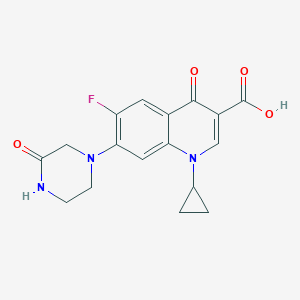
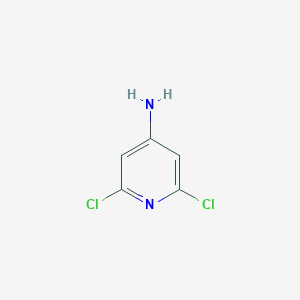
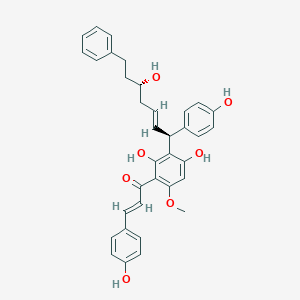
![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
